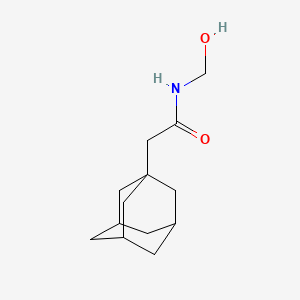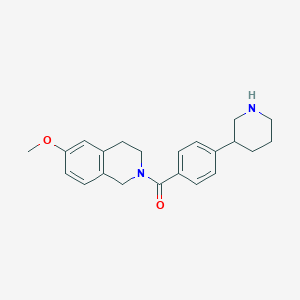amino]pyrimidine-5-carboxylic acid](/img/structure/B5690106.png)
4-[[(5-isopropylisoxazol-3-yl)methyl](methyl)amino]pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[(5-isopropylisoxazol-3-yl)methyl](methyl)amino]pyrimidine-5-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as GSK-3 inhibitor, and it has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 4-[[(5-isopropylisoxazol-3-yl)methyl](methyl)amino]pyrimidine-5-carboxylic acid involves the inhibition of glycogen synthase kinase-3 (GSK-3). GSK-3 is a key enzyme involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and physiological effects:
The GSK-3 inhibitor has been shown to have various biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory properties, the compound has been shown to have anti-tumor effects and can be used to treat various types of cancer. The compound has also been studied for its potential applications in the treatment of diabetes, as it can improve insulin sensitivity and glucose metabolism.
実験室実験の利点と制限
One of the advantages of using 4-[[(5-isopropylisoxazol-3-yl)methyl](methyl)amino]pyrimidine-5-carboxylic acid in lab experiments is its specificity. The compound selectively inhibits GSK-3, which makes it an ideal tool for studying the role of GSK-3 in various cellular processes. However, one of the limitations of using the compound is its solubility. The compound is poorly soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 4-[[(5-isopropylisoxazol-3-yl)methyl](methyl)amino]pyrimidine-5-carboxylic acid. One potential direction is the development of more potent and selective GSK-3 inhibitors. Another direction is the study of the compound's potential applications in the treatment of other diseases, such as cardiovascular disease and cancer. Additionally, the compound's mechanisms of action and effects on various cellular processes can be further studied to gain a better understanding of its potential applications.
合成法
The synthesis of 4-[[(5-isopropylisoxazol-3-yl)methyl](methyl)amino]pyrimidine-5-carboxylic acid can be achieved through several methods. One of the most common methods involves the reaction of 5-(bromomethyl)-3-isopropylisoxazole with 4-amino-5-cyanopyrimidine in the presence of a base. The resulting compound is then hydrolyzed to form the final product.
科学的研究の応用
The GSK-3 inhibitor has been extensively studied for its potential applications in various fields. In the field of neuroscience, the compound has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has also been studied for its anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
4-[methyl-[(5-propan-2-yl-1,2-oxazol-3-yl)methyl]amino]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-8(2)11-4-9(16-20-11)6-17(3)12-10(13(18)19)5-14-7-15-12/h4-5,7-8H,6H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCKCAOOIGNWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)CN(C)C2=NC=NC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5690031.png)
![9-[4-(1H-tetrazol-1-yl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5690038.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(4-methoxybenzoyl)piperidine](/img/structure/B5690039.png)

![1-[3-(1-methyl-3-piperidinyl)propanoyl]-4-(3-methyl-4-pyridinyl)piperazine](/img/structure/B5690045.png)
![N-[4-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5690051.png)
![3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide](/img/structure/B5690054.png)
![3-(2-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)phenol](/img/structure/B5690060.png)
![9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5690075.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5690077.png)

![4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5690090.png)
![2-(ethylamino)-N-[1-(2-thienylcarbonyl)-3-piperidinyl]-5-pyrimidinecarboxamide](/img/structure/B5690095.png)
![5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5690111.png)